

Crystal Structure of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1353939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine.^{[1][2][3]} This document presents crystallographic data, detailed experimental protocols for its synthesis and structural analysis, and logical workflows represented through diagrams.

Introduction

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (molecular formula $C_{15}H_{19}NO_2$) is a crucial precursor in organic synthesis.^[4] Its molecular structure, characterized by a hydroxyl group on a cyclohexyl ring and a methoxyphenyl-substituted acetonitrile moiety, allows for versatile chemical transformations. Understanding its solid-state structure is paramount for controlling reaction pathways and ensuring the purity of subsequent products. This compound is known to exhibit polymorphism, crystallizing in at least two different forms: monoclinic and orthorhombic.^[4]

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₉ NO ₂
Molecular Weight	245.32 g/mol [2] [4]
CAS Number	93413-76-4 [2]
Appearance	White to almost white crystalline powder [5]
Melting Point	121-123 °C [6]
Solubility	Soluble in Methanol [5]

Crystallographic Data

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile exhibits polymorphism, with both monoclinic and orthorhombic crystal systems having been identified.[\[4\]](#) The crystallographic parameters for these two forms are summarized in the table below for comparative analysis.

Parameter	Monoclinic Form	Orthorhombic Form
Crystal System	Monoclinic	Orthorhombic
Space Group	C2/c[4][7]	P2 ₁ 2 ₁ 2 ₁ [4]
a (Å)	23.506(3)[4]	5.7850(6)[4]
b (Å)	5.550(3)[4]	11.2680(6)[4]
c (Å)	23.192(3)[4]	Not specified
α (°)	90	90
β (°)	115.116(2)[4]	90
γ (°)	90	90
Volume (Å ³)	2741.1 (12)[7]	Not specified
Z	8[7]	Not specified
Calculated Density (g/cm ³)	1.189[7]	Not specified
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)[7]	Not specified
Temperature (K)	295[7]	Not specified

In the monoclinic structure, inversion-related molecules are linked into dimers through interactions between the hydroxyl and nitrile groups.[7] These dimers are further connected by C—H···O hydrogen bonds, forming an infinite ladder-like chain.[7]

Experimental Protocols

Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This protocol describes a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[2]

Materials:

- 4-Methoxyphenylacetonitrile

- Cyclohexanone
- 10% aqueous Sodium Hydroxide (NaOH) solution
- Phase Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate - TBAHSO₄)
- Toluene
- Water
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane

Procedure:

- To a stirred mixture of 4-methoxyphenylacetonitrile, a phase transfer catalyst, and 10% aqueous NaOH, add cyclohexanone in small portions at 0 °C.
- Maintain vigorous stirring and ensure the temperature does not exceed 10 °C.
- Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).^[2]
- Upon completion, quench the reaction by adding water.^[2]
- Extract the aqueous layer with toluene.^[2]
- Wash the combined organic layers with water and then with brine.^[2]
- Dry the organic layer over anhydrous sodium sulfate.^[2]
- Concentrate the solution under reduced pressure to obtain the crude product.^[2]

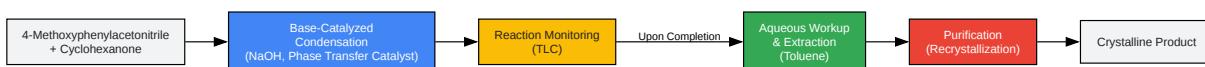
- Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield crystalline **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.^[2]

Single-Crystal X-ray Diffraction

This is a generalized protocol for the determination of the crystal structure of a small organic molecule.

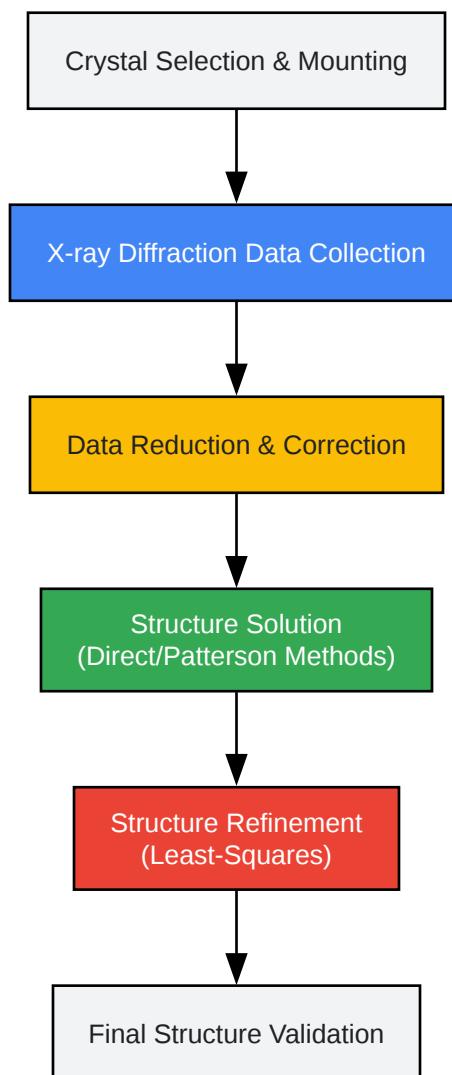
Materials:

- Crystals of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**
- Cryo-loop or glass fiber
- Goniometer head


Procedure:

- Crystal Selection and Mounting:
 - Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
 - Mount the selected crystal on a cryo-loop or the tip of a glass fiber using a minimal amount of adhesive.
 - Mount the fiber on a goniometer head.
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Cool the crystal to a low temperature (e.g., 100 K) using a cryo-system to minimize thermal vibrations.
 - Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

- Based on the unit cell and symmetry, set up a data collection strategy to measure the intensities of a large number of unique reflections.
- Collect the diffraction data using a suitable radiation source (e.g., Mo K α).
- Data Reduction and Structure Solution:
 - Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
 - Apply corrections for factors such as polarization, Lorentz factor, and absorption.
 - Determine the space group based on systematic absences in the reflection data.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
 - Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
 - Locate and add hydrogen atoms to the model.
 - Continue refinement until the model converges and provides a good fit to the data.
 - Validate the final structure using crystallographic software to check for geometric and other potential issues.


Visualizations

The following diagrams illustrate the synthesis and crystal structure determination workflows.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for single-crystal X-ray structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 2. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | 131801-69-9 | Benchchem [benchchem.com]
- 5. dl.asminternational.org [dl.asminternational.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353939#crystal-structure-of-2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

